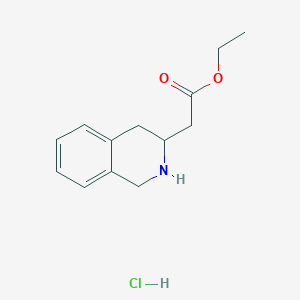

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

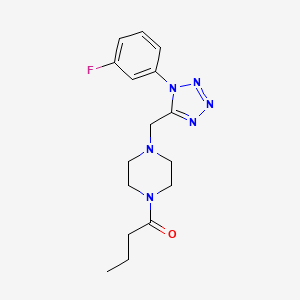

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is a compound that belongs to the class of organic compounds known as 1,4-isoquinolinediones . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves various strategies. One common method involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . More details about the synthetic strategies can be found in the referenced articles .Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Aplicaciones Científicas De Investigación

Novel Antibiotic Discovery

Research has revealed that certain tetrahydroquinoline derivatives exhibit significant biological activity against bacteria and fungi. The ethyl acetate extract of cultures of Janibacter limosus led to the discovery of new natural products, including a tetrahydroquinoline derivative known as helquinoline. This compound, alongside others, shows promise in the development of new antibiotics due to its high biological activity (Asolkar et al., 2004).

Antimicrobial Compounds Synthesis

The synthetic pathway involving ethyl (quinolin-8-yloxy)acetate has been explored for its potential in creating antimicrobial agents. Through a series of chemical reactions, researchers have developed compounds with significant inhibition of bacterial and fungal growth. This highlights the chemical's utility in synthesizing new antimicrobial agents with potential applications in combating resistant strains of microorganisms (Ahmed et al., 2006).

Cancer Research and Tyrosine Kinase Inhibition

A derivative of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been synthesized and tested for its cytotoxic activity against human cancer cell lines. The compound showed potent cytotoxic activity and inhibited VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent. This research contributes to the development of new cancer therapies, particularly targeting tyrosine kinases involved in tumor growth and proliferation (Riadi et al., 2021).

Material Science and Molecular Docking Studies

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride derivatives have been examined through spectroscopic analysis and molecular docking studies. These studies provide insights into the molecule's potential interactions with biological targets and its physicochemical properties. For example, molecular docking has been utilized to predict the inhibitory activity of compounds against specific proteins, aiding in the discovery of new therapeutic agents with specific molecular targets (El-Azab et al., 2016).

Mecanismo De Acción

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay .

Direcciones Futuras

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . Future research will likely focus on further optimization of these compounds to develop potent inhibitors against the PD-1/PD-L1 PPI .

Propiedades

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12;/h3-6,12,14H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYAEJKQXRMWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC2=CC=CC=C2CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride | |

CAS RN |

2241140-76-9 |

Source

|

| Record name | ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)

![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)